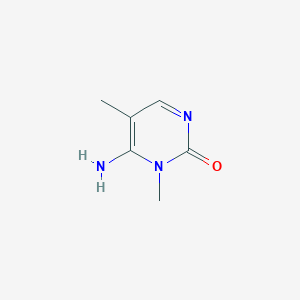

3,5-Dimethylcytosine

Description

3,5-Dimethylcytosine is a cytosine derivative featuring methyl groups at the 3 and 5 positions of the pyrimidine ring. These modifications are structurally related, though their methylation positions and biological roles may differ. Cytosine methylation is a critical epigenetic marker in DNA and RNA, influencing gene expression, RNA stability, and host-pathogen interactions. For instance, dimethylcytosine species are uniquely observed in virus-infected cells, suggesting a role in immune evasion or viral replication .

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

6-amino-1,5-dimethylpyrimidin-2-one |

InChI |

InChI=1S/C6H9N3O/c1-4-3-8-6(10)9(2)5(4)7/h3H,7H2,1-2H3 |

InChI Key |

NBBUDOUYOXDRLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=O)N=C1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylcytosine typically involves the methylation of cytosine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete methylation.

Industrial Production Methods

While specific industrial production methods for 3,5-Dimethylcytosine are not well-documented, the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylcytosine can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form hydroxymethyl or formyl derivatives.

Reduction: Reduction reactions can convert the methyl groups back to hydrogen atoms.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions include hydroxymethylcytosine, formylcytosine, and various substituted cytosine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dimethylcytosine has several applications in scientific research:

Chemistry: Used as a model compound to study the effects of methylation on nucleobase reactivity and stability.

Biology: Investigated for its role in epigenetic regulation and gene expression.

Industry: Utilized in the development of synthetic DNA and RNA for various biotechnological applications.

Mechanism of Action

The mechanism by which 3,5-Dimethylcytosine exerts its effects involves the alteration of DNA methylation patterns. Methylation at the third and fifth positions can affect the binding of transcription factors and other proteins to DNA, thereby influencing gene expression. The compound can also interact with enzymes involved in DNA methylation and demethylation, such as DNA methyltransferases and ten-eleven translocation enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,5-Dimethylcytosine with other cytosine derivatives and dimethylated analogs based on available evidence:

Key Comparisons:

- Biological Role : Dimethylcytosine modifications (m5Cm, m44C) in viral RNA correlate with host-pathogen interactions, suggesting that 3,5-Dimethylcytosine might similarly influence viral evasion mechanisms .

- Chemical Reactivity : Nickel(II) complexes with 3,5-dibromo-salicylaldehyde () demonstrate strong DNA/protein binding, hinting that substitution patterns (3,5 vs. other positions) significantly impact molecular interactions.

Research Findings and Implications

Viral RNA Modifications ():

- Dimethylcytosine species (m5Cm, m44C) are exclusive to RNA viruses (HCV, DENV, ZIKV) and absent in host RNA under normal conditions.

- These modifications are regulated by DDX6, a DEAD-box RNA helicase, linking them to viral replication or immune evasion.

Coordination Chemistry ():

- While unrelated to cytosine derivatives, 3,5-dibromo-salicylaldehyde in nickel(II) complexes exhibits strong, reversible binding to DNA and serum albumin. This highlights the importance of 3,5-substitution in designing bioactive compounds.

Limitations:

- No direct studies on 3,5-Dimethylcytosine were found in the evidence. Comparisons rely on analogous dimethylated cytosine derivatives and unrelated 3,5-substituted compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.